molecular formula C10H14N6 B1443973 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine CAS No. 1342502-41-3

2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine

Cat. No.: B1443973
CAS No.: 1342502-41-3
M. Wt: 218.26 g/mol
InChI Key: WWTFYKCTCDKRFT-UHFFFAOYSA-N
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Description

“2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine” is a derivative of triazolopyrazine . Triazolopyrazine derivatives are nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .


Synthesis Analysis

The synthesis of triazolopyrazine derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The new compounds are synthesized via aromatic nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of triazolopyrazine derivatives is characterized using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyrazine derivatives include aromatic nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrazine derivatives are determined using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Synthesis and Derivation

  • Adenosine Receptor Antagonists : The synthesis of piperazine-derived [1,2,4]triazolo[1,5-a]pyrazines, like the compound , has been achieved, with some derivatives showing moderate binding affinity and selectivity over adenosine A2a receptors. This suggests potential applications in neurological disorders or as a component of receptor-targeted drug development (Peng et al., 2005).

Antimicrobial Properties

  • Antibacterial and Antifungal Activity : Piperazine and triazolo-pyrazine derivatives have shown significant antimicrobial activity. This includes effectiveness against bacterial strains like A. baumannii, indicating potential use in developing new antimicrobials (Patil et al., 2021).

Pharmaceutical Applications

  • Dipeptidyl Peptidase-4 Inhibitors : Triazolo-pyridazine-6-yl-substituted piperazines, a related class of compounds, have been synthesized and evaluated for their inhibition of Dipeptidyl peptidase-4 (DPP-4), showing potential as anti-diabetic medications (Bindu et al., 2019).

Genotoxicity Studies

  • Glyoxal Intermediate Involvement in Genotoxicity : A specific compound closely related to the requested molecule was studied for its genotoxicity, which could be relevant in understanding the safety profile of similar compounds (Gunduz et al., 2018).

Receptor Antagonism

  • Adenosine A2a Receptor Antagonism : Novel diamino derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine, similar in structure, have been shown to be potent and selective adenosine A2a receptor antagonists, indicating potential for use in treatments of disorders like Parkinson's disease (Vu et al., 2004).

Future Directions

The development of new antimicrobial agents with excellent antibacterial activity is one of the most challenging tasks in the antibacterial field . Therefore, further exploration of [1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine and its derivatives as antimicrobial agents is a promising future direction .

Biochemical Analysis

Biochemical Properties

2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the activity of the enzymes. For instance, it has been shown to inhibit certain kinases, which are critical for cell signaling pathways .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cell lines, it has demonstrated antiproliferative effects by inducing apoptosis and cell cycle arrest . Additionally, it influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. These effects highlight its potential as a therapeutic agent in oncology .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and proteins, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the target. For example, it has been shown to inhibit DNA topoisomerase, an enzyme critical for DNA replication and transcription . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and safety. In vitro studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to the compound has been associated with sustained antiproliferative effects in cancer cell lines, indicating its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it has been observed to have minimal toxic effects while exerting therapeutic benefits, such as tumor growth inhibition . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been reported . These findings underscore the importance of dose optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have distinct biological activities and may contribute to the overall effects of the compound. Additionally, the compound can influence metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it can be found in the cytoplasm, where it modulates various signaling pathways . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

Properties

IUPAC Name

8-(2-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-8-6-11-2-5-16(8)9-10-14-13-7-15(10)4-3-12-9/h3-4,7-8,11H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTFYKCTCDKRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=NC=CN3C2=NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
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2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
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2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine

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